molecular formula C7H5BrN2 B2996287 1-Bromopyrrolo[1,2-a]pyrazine CAS No. 2049006-06-4

1-Bromopyrrolo[1,2-a]pyrazine

Cat. No. B2996287
CAS RN: 2049006-06-4
M. Wt: 197.035
InChI Key: LQXJPZURIDWQCD-UHFFFAOYSA-N
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Description

1-Bromopyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A new pyrrolo[1,2-a]pyrazine chemical space with a poly-substituted pyrazine unit was readily accessed by Sc(OTf)3-catalyzed one-pot three-component coupling of a pyrrole derivative, amine, and trialkylphosphite under environment-friendly conditions .


Molecular Structure Analysis

The molecular structure of 1-Bromopyrrolo[1,2-a]pyrazine includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine derivatives can be classified into three chemical categories with two or three nitrogen atoms .


Physical And Chemical Properties Analysis

Pyrrolopyrazine, a related compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Scientific Research Applications

Antimicrobial Activity

1-Bromopyrrolo[1,2-a]pyrazine derivatives have demonstrated potent antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and viruses. Researchers have explored their potential as novel antibiotics and antiviral agents .

Anti-Inflammatory Properties

The pyrrolopyrazine scaffold shows promise as an anti-inflammatory agent. By modulating inflammatory pathways, these derivatives may contribute to the development of new anti-inflammatory drugs. Further studies are needed to elucidate their mechanisms of action .

Antiviral Applications

Researchers have investigated 1-Bromopyrrolo[1,2-a]pyrazine derivatives for their antiviral activity. These compounds may inhibit viral replication and serve as potential candidates for antiviral drug development. Notably, their specific targets and modes of action warrant further exploration .

Antifungal Potential

Certain pyrrolopyrazine derivatives exhibit antifungal properties. They could be valuable in combating fungal infections, especially those resistant to existing treatments. Understanding their structure-activity relationships (SAR) is crucial for optimizing their efficacy .

Antioxidant Effects

The pyrrolopyrazine scaffold has been associated with antioxidant activity. These derivatives may protect cells from oxidative stress and contribute to overall health. Investigating their antioxidant mechanisms could lead to therapeutic applications .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, exhibit kinase inhibitory activity. Kinases play essential roles in cell signaling and disease pathways. These compounds could serve as leads for developing kinase inhibitors in cancer and other diseases .

Future Directions

Pyrrolopyrazine derivatives have shown promise in various fields, including pharmaceuticals, organic materials, natural products, and bioactive molecules . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . A new pyrrolo[1,2-a]pyrazine chemical space with a poly-substituted pyrazine unit was readily accessed, indicating potential future directions in the synthesis of pyrrolopyrazine derivatives .

properties

IUPAC Name

1-bromopyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXJPZURIDWQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromopyrrolo[1,2-a]pyrazine

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